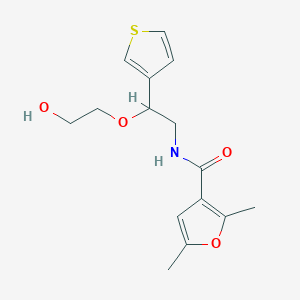
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential in cancer therapy.
Mecanismo De Acción
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, bromo-isophosphoramide mustard (Br-IPM), by a hypoxia-specific reduction reaction. Br-IPM then crosslinks DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively target hypoxic tumor cells, leading to tumor regression in preclinical models. It has also been shown to have minimal toxicity in normal tissues. This compound has been tested in clinical trials for various types of cancer, including pancreatic, breast, and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its selective targeting of hypoxic tumor cells, which allows for a more targeted approach to cancer therapy. However, one limitation is that this compound requires hypoxic conditions for activation, which may not be present in all tumors.
Direcciones Futuras
There are several future directions for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide research. One area of focus is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the development of biomarkers to identify patients who are most likely to benefit from this compound therapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and to optimize its dosing and administration in clinical settings.
In conclusion, this compound is a promising prodrug that has shown potential in cancer therapy. Its selective targeting of hypoxic tumor cells makes it an attractive option for combination therapies with other cancer treatments. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Métodos De Síntesis
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiophene-3-carboxylic acid, followed by the addition of 2-(2-hydroxyethoxy)ethylamine. The resulting product is then treated with trifluoroacetic acid to obtain this compound in its prodrug form.
Aplicaciones Científicas De Investigación
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential in cancer therapy. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. This compound has been tested in preclinical models of various types of cancer, including pancreatic, breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-13(11(2)20-10)15(18)16-8-14(19-5-4-17)12-3-6-21-9-12/h3,6-7,9,14,17H,4-5,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFEHUZQOEIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
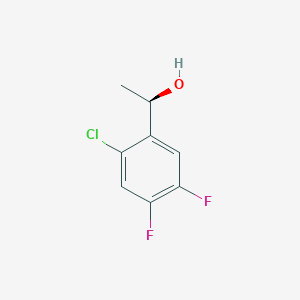
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)
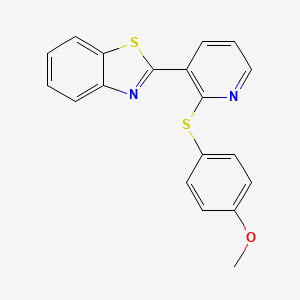
![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)
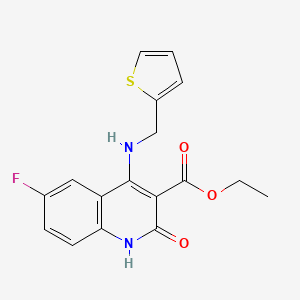
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)
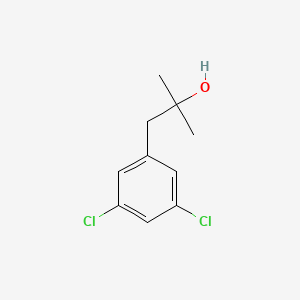
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)

![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
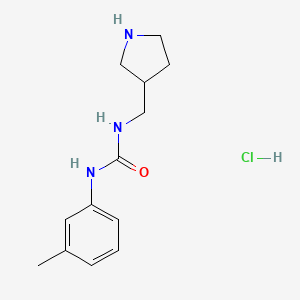
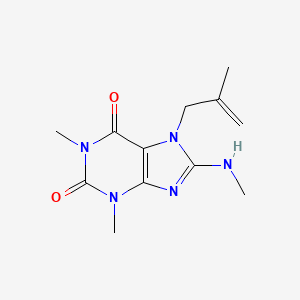
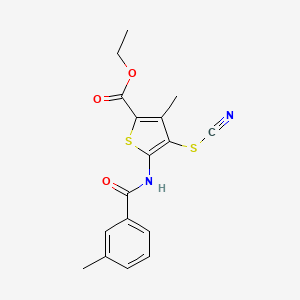
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
